Indanazoline hydrochloride
Overview
Description
Indanazoline hydrochloride is a sympathomimetic agent primarily utilized as a nasal decongestant. It is known for its efficacy in alleviating nasal congestion by targeting alpha-adrenergic receptors. This compound is often found in nasal spray or drop formulations and is marketed under various brand names depending on the geographical location .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indanazoline hydrochloride can be synthesized by reacting 1-acetyl-2-imidazolidinone with 4-aminoindan and phosphorus oxychloride at 50°C. This reaction yields 1-acetylindanazolidine, which is then hydrolyzed to produce indanazoline .
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the aforementioned reaction. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: Indanazoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can occur under specific conditions, leading to the formation of oxidized derivatives.
Reduction: this compound can be reduced to its corresponding amine.
Substitution: The compound can participate in substitution reactions, particularly involving the imidazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve nucleophilic reagents.
Major Products: The major products formed from these reactions include various derivatives of indanazoline, which may have different pharmacological properties.
Scientific Research Applications
Indanazoline hydrochloride has several scientific research applications:
Mechanism of Action
Indanazoline hydrochloride works by targeting alpha-adrenergic receptors in the nasal mucosa. These receptors are part of the sympathetic nervous system and play a crucial role in vasoconstriction. When this compound is administered, it stimulates these receptors, leading to the constriction of blood vessels in the nasal passages. This vasoconstriction reduces blood flow to the nasal mucosa, thereby decreasing inflammation and swelling, allowing for easier breathing .
Comparison with Similar Compounds
Oxymetazoline: Another alpha-adrenergic agonist used as a nasal decongestant.
Phenylephrine: Commonly used in over-the-counter decongestants.
Naphazoline: Used in eye drops and nasal sprays for its vasoconstrictive properties.
Comparison: Indanazoline hydrochloride is unique due to its rapid onset and relatively longer duration of action compared to some of its counterparts. While oxymetazoline and phenylephrine are more widely studied and used, this compound remains a reliable option for those seeking quick relief from nasal congestion .
Properties
IUPAC Name |
N-(2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3.ClH/c1-3-9-4-2-6-11(10(9)5-1)15-12-13-7-8-14-12;/h2,4,6H,1,3,5,7-8H2,(H2,13,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZVYIVIJAOMGJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)NC3=NCCN3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
40507-78-6 (Parent) | |
Record name | Indanazoline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040507800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20960910 | |
Record name | N-(2,3-Dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20960910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40507-80-0 | |
Record name | 1H-Imidazol-2-amine, N-(2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40507-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indanazoline hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040507800 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(2,3-Dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20960910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(2,3-dihydro-1H-inden-4-yl)-4,5-dihydro-1H-imidazol-2-amine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.933 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INDANAZOLINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z364A90IV8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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